REACTION_CXSMILES
|
Cl.C(O)C.[Br:5][C:6]1[C:7]([F:17])=[C:8]([CH3:16])[C:9]([F:15])=[C:10]([N+:12]([O-])=O)[CH:11]=1>O.[Fe]>[Br:5][C:6]1[C:7]([F:17])=[C:8]([CH3:16])[C:9]([F:15])=[C:10]([CH:11]=1)[NH2:12]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=C(C1)[N+](=O)[O-])F)C)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reacting mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
insoluble materials were filtered off through Celite pad
|
Type
|
WASH
|
Details
|
the materials were washed with hot ethanol
|
Type
|
ADDITION
|
Details
|
To the filtrate and washings were added ice water (400 ml)
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=C(N)C1)F)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |